2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine
Description
Properties
IUPAC Name |
2,6-dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-14-9-10-18-19(11-14)22-21(24-12-15(2)25-16(3)13-24)23-20(18)17-7-5-4-6-8-17/h4-11,15-16H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZIWRYPXVTDGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(C=CC(=C3)C)C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid derivatives with formamide or its equivalents. The morpholine ring is introduced through a Mannich reaction, where formaldehyde and 2,6-dimethylmorpholine are used as reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can be substituted with different functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, disrupting their normal function. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine with key analogs, emphasizing structural motifs, biological activities, and applications.
MLi2 (rel-(2S,6R)-2,6-Dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine)
- Structure : Shares the 2,6-dimethylmorpholine core but substitutes the quinazoline group with an indazolyl-pyrimidine system.
- Activity : Acts as a potent LRRK2 kinase inhibitor, demonstrating efficacy in neurodegenerative disease models by suppressing microglial activation and neurotoxicity .
- Applications : Investigated for Parkinson’s disease and related disorders.
- Key Differences : The indazole-pyrimidine substituent enhances specificity for LRRK2, whereas the quinazoline group in the target compound may target distinct kinases or receptors.
Fenpropimorph (cis-2,6-Dimethyl-4-{2-methyl-3-[4-(2-methyl-2-propanyl)phenyl]propyl}morpholine)
- Structure : Features a bulky alkyl-phenylpropyl substituent on the morpholine ring.
- Activity : Broad-spectrum fungicide targeting sterol biosynthesis in plant pathogens .
- Applications : Agricultural fungicide (commercial product Tango® Super).
- Key Differences : The hydrophobic alkyl chain in fenpropimorph enhances membrane permeability, critical for antifungal action, whereas the aromatic quinazoline in the target compound likely prioritizes protein binding.
Compound 9b (cis-2,6-Dimethyl-4-(2-(8-nitro-2H-chromen-5-yloxy)ethyl)morpholine)
- Structure : Substituted with a nitrochromene-ethyl group.
- Synthesis : Prepared via nucleophilic substitution using cis-2,6-dimethylmorpholine, yielding an 81% isolated product .
- Key Differences : The chromene group introduces photophysical properties (e.g., fluorescence), suggesting applications in chemical sensing or imaging, unlike the pharmacologically oriented quinazoline moiety.
5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-2-amine
- Structure : Pyridin-2-amine linked to the morpholine core.
- Synthesis : Similar to nitro-pyridine intermediates, involving stereospecific amination .
Structural and Functional Analysis
Table 1: Comparative Overview of Key Compounds
Physicochemical Properties
- Lipophilicity : The quinazoline-phenyl group increases logP compared to pyridin-2-amine analogs, suggesting reduced aqueous solubility but enhanced membrane permeability.
- Molecular Weight : The target compound (~400–450 g/mol) aligns with drug-like properties, whereas fenpropimorph’s bulkier substituent (~350 g/mol) prioritizes agrochemical stability .
Biological Activity
Chemical Identification
- Common Name : 2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine
- CAS Number : 1400021-16-0
- Molecular Formula : CHNO
- Molecular Weight : 333.4 g/mol
This compound belongs to the class of morpholine derivatives and features a unique structure that combines a morpholine ring with a substituted quinazoline moiety, known for its diverse biological activities.
Anticancer Properties
Research indicates that 2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine exhibits significant anticancer activity. The compound has been shown to inhibit cell proliferation in various cancer cell lines, including:
| Cell Line | Cancer Type | IC (µM) |
|---|---|---|
| A549 | Lung | 5.0 |
| MCF-7 | Breast | 3.5 |
| SHSY-5Y | Neuroblastoma | 4.0 |
The mechanism of action appears to involve apoptosis induction through interactions with Bcl-2 proteins, which are critical regulators of cell death pathways .
Structure-Activity Relationship (SAR)
The structural features of the compound significantly influence its biological activity. The presence of methyl groups on the morpholine and phenyl substitutions on the quinazoline enhance its potency against cancer cells. Comparative studies with similar compounds show that modifications at specific positions can lead to variations in activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(6-Methylquinazolin-2-yl)morpholine | Morpholine substituted with a quinazoline | Anticancer activity |
| N,N-Dimethylmorpholine | Simple morpholine derivative | Neuroactive properties |
| 6-Methylquinazolin derivatives | Varied substitutions on quinazoline | Anticancer and anti-inflammatory effects |
The unique combination of substituents in 2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine may enhance selectivity and potency against certain cancer types compared to similar compounds .
Mechanistic Studies
Molecular docking studies have demonstrated that this compound binds effectively to specific protein targets within cancer cells. Techniques such as surface plasmon resonance and molecular simulations have been employed to evaluate binding affinities to proteins like Bcl-2, indicating a potential pathway for therapeutic development .
In Vitro Studies
Several studies have highlighted the efficacy of this compound in vitro:
-
Study on A549 Cell Line :
- Treatment with the compound resulted in a significant reduction in cell viability, with an IC value indicating strong cytotoxicity.
- Apoptosis assays confirmed increased rates of programmed cell death upon treatment.
-
MCF-7 Cell Line Analysis :
- The compound demonstrated a dose-dependent inhibition of cell growth.
- Mechanistic investigations revealed upregulation of pro-apoptotic markers.
In Vivo Studies
While in vitro studies provide valuable insights, further research is needed to evaluate the in vivo efficacy and safety profile of 2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine. Preliminary animal studies are suggested to assess pharmacokinetics and therapeutic outcomes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
